molecular formula C11H10N4O3S B14339302 IQ-sulfamate CAS No. 109881-21-2

IQ-sulfamate

Cat. No.: B14339302
CAS No.: 109881-21-2
M. Wt: 278.29 g/mol
InChI Key: BKYOGJCIJPRNHG-UHFFFAOYSA-N
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Description

IQ-sulfamate, also known as 2-amino-3-methylimidazo[4,5-f]quinoline sulfamate, is a metabolite of the heterocyclic amine carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline. This compound is formed during the cooking of meat, poultry, and fish at high temperatures. This compound is of significant interest due to its role in the metabolism and detoxification of heterocyclic amines, which are known to be potential carcinogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IQ-sulfamate involves the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline with sulfamic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dimethyl sulfoxide or water. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps to deprotonate the sulfamic acid and promote the formation of the sulfamate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

IQ-sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic conditions.

Major Products

    Oxidation: Sulfonate derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

IQ-sulfamate has several scientific research applications, including:

    Chemistry: Used as a model compound to study the metabolism of heterocyclic amines.

    Biology: Investigated for its role in the detoxification pathways of carcinogens.

    Industry: Utilized in the development of analytical methods for detecting and quantifying heterocyclic amines in food products.

Mechanism of Action

IQ-sulfamate exerts its effects primarily through its role in the metabolism of heterocyclic amines. The compound is formed as a result of the sulfation of 2-amino-3-methylimidazo[4,5-f]quinoline, which is catalyzed by sulfotransferase enzymes. This process converts the parent compound into a more water-soluble form, facilitating its excretion from the body. The sulfamate group enhances the compound’s solubility and reduces its potential to form DNA adducts, thereby decreasing its carcinogenicity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-methylimidazo[4,5-f]quinoline: The parent compound from which IQ-sulfamate is derived.

    N-glucuronide derivatives: Other metabolites formed during the detoxification of heterocyclic amines.

    Sulfonate derivatives: Oxidized forms of this compound.

Uniqueness

This compound is unique due to its specific role in the detoxification of 2-amino-3-methylimidazo[4,5-f]quinoline. Unlike other metabolites, the sulfamate group provides distinct chemical properties that enhance the compound’s solubility and reduce its carcinogenic potential. This makes this compound a valuable compound for studying the metabolism and detoxification pathways of heterocyclic amines.

Properties

CAS No.

109881-21-2

Molecular Formula

C11H10N4O3S

Molecular Weight

278.29 g/mol

IUPAC Name

(3-methylimidazo[4,5-f]quinolin-2-yl)sulfamic acid

InChI

InChI=1S/C11H10N4O3S/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-19(16,17)18/h2-6H,1H3,(H,13,14)(H,16,17,18)

InChI Key

BKYOGJCIJPRNHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NS(=O)(=O)O

Origin of Product

United States

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